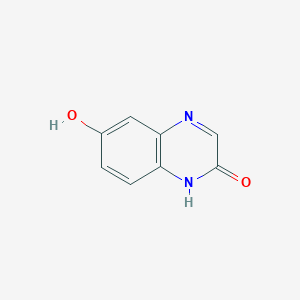

6-Hydroxyquinoxalin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

123342-19-8 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

6-hydroxy-1H-quinoxalin-2-one |

InChI |

InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-8(12)10-6/h1-4,11H,(H,10,12) |

InChI Key |

VIVXQKBATRMVNT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)N=CC(=O)N2 |

Canonical SMILES |

C1=CC2=C(C=C1O)N=CC(=O)N2 |

Synonyms |

2(1H)-Quinoxalinone, 6-hydroxy- |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxyquinoxalin 2 1h One and Its Derivatives

Classical and Conventional Synthesis Approaches

Traditional methods for synthesizing the 6-Hydroxyquinoxalin-2(1H)-one scaffold have been well-established, primarily relying on condensation and cyclization reactions.

Condensation Reactions with o-Phenylenediamines

The condensation of o-phenylenediamines with α-keto acids or their equivalents is a fundamental and widely utilized method for constructing the quinoxalinone core. sapub.orgmdpi.comresearchgate.net This approach involves the reaction of a substituted o-phenylenediamine (B120857) with a suitable dicarbonyl compound. For instance, the reaction of 4-hydroxy-1,2-phenylenediamine with a glyoxylic acid derivative would lead to the formation of the desired this compound. The reaction conditions can vary, often employing reflux in solvents like ethanol (B145695) or acetic acid. sapub.orgmdpi.com

A variety of catalysts have been explored to improve the efficiency of this condensation. These include Lewis acids and heterogeneous catalysts. nih.gov For example, alumina-supported heteropolyoxometalates have been used as recyclable catalysts for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds at room temperature, offering good yields. nih.gov

| Reactants | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamines and α-dicarbonyl derivatives | Ethanol, microwave irradiation | Quinoxalines | sapub.org |

| o-Phenylenediamines and 1,2-diketones | Alumina-supported heteropolyoxometalates, room temperature | Quinoxalines | nih.gov |

| Phenacyl bromides and o-phenylenediamine | 5%WO3/ZrO2 | Quinoxaline (B1680401) derivatives | longdom.org |

Intramolecular Cyclization Reactions

Intramolecular cyclization represents another key strategy for the synthesis of quinoxalinone derivatives. This method often involves the formation of a linear precursor which then undergoes ring closure to form the bicyclic quinoxalinone system.

One such approach involves the intramolecular Friedel-Crafts reaction. google.com For instance, a suitably substituted N-phenylacetamide derivative can undergo cyclization promoted by a Lewis acid like aluminum trichloride (B1173362) to yield the quinolinone ring system. google.com While this example pertains to quinolinones, the underlying principle of intramolecular acylation is applicable to the synthesis of related heterocyclic structures like quinoxalinones.

Another strategy involves the cyclization of amino-acrylonitrile precursors. Although primarily reported for quinoline (B57606) synthesis, this method, which involves the intramolecular cyclization of compounds like 3-amino-2-(2-bromobenzoyl)acrylonitrile under basic conditions, provides a conceptual framework that could be adapted for quinoxalinone synthesis. A one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones has been achieved from N-phenylacetoacetamide derivatives through a process involving α-hydroxylation followed by sulfuric acid-promoted intramolecular condensation. nih.gov

| Precursor | Reagent/Conditions | Product | Reference |

| p-Anisidine and cinnamoyl chloride | Aluminum trichloride | 6-Hydroxy-2(1H)-quinolinone | google.com |

| N-Phenylacetoacetamide derivatives | PhI(OCOCF3)2, H2SO4 | 3-Hydroxyquinolin-2(1H)-ones | nih.gov |

| 1-(2-Arylethyl)tetrahydro-6-hydroxy-1H-pyrimidin-2-thiones | - | Pyrimido[6,1-a]isoquinolin-4-thiones | nih.gov |

Emerging and Green Chemistry Synthesis Protocols

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These emerging protocols often offer advantages such as milder reaction conditions, higher yields, and reduced waste.

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have emerged as green reaction media and catalysts for various organic transformations, including the synthesis of quinoxalinones. Their unique properties, such as low vapor pressure, thermal stability, and recyclability, make them attractive alternatives to conventional volatile organic solvents. nih.gov

For example, 6-hydroxy-2(1H)-quinolin-2-one has been synthesized in the ionic liquid [Bmim]AlCl4, demonstrating good yield and simple operation. researchgate.net Furthermore, ionic liquids like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) have been used to catalyze the regioselective oxygenation of quinoxalin-2(1H)-ones using aerobic oxygen under visible light at room temperature. rsc.org This method is notable for being additive and base-free. rsc.org

| Reactant(s) | Ionic Liquid/Conditions | Product | Reference |

| Not specified | [Bmim]AlCl4 | 6-Hydroxy-2(1H)-quinolin-2-one | researchgate.net |

| N-1-alkyl and aryl-substituted quinoxalin-2(1H)-ones | Tetramethylammonium hydroxide (TMAH), visible light, aerobic oxygen | Oxygenated quinoxalin-2(1H)-ones | rsc.org |

Metal-Free Catalysis and Oxidative Methodologies

The development of metal-free catalytic systems is a significant area of research in green chemistry, aiming to avoid the use of potentially toxic and expensive metal catalysts.

A metal-catalyst-free synthesis of substituted quinoxalin-2-ones has been reported from 2,2-dibromo-1-arylethanone using an oxidative amidation–heterocycloannulation protocol. researchgate.netthieme-connect.de This reaction proceeds in dimethyl sulfoxide (B87167) (DMSO) with triethylamine (B128534) as the base. thieme-connect.de Another approach involves the iodine-DMSO catalyzed one-pot oxidation/cyclization process for the synthesis of quinoxaline derivatives. researchgate.net

Plant-derived catalysts are also being explored for oxidation reactions. For instance, biosourced catalysts from metal-accumulating plants have been used for the oxidation of dihydroquinoxaline to hydroxyquinoxaline with high conversion rates. rsc.org

| Reactants | Catalyst/Conditions | Product | Reference |

| 2,2-Dibromo-1-arylethanone and aryl-1,2-diamine | Triethylamine, DMSO | Substituted quinoxalin-2-ones | researchgate.netthieme-connect.de |

| Dihydroquinoxaline | Plant-derived catalysts (BIO-P2) | Hydroxyquinoxaline | rsc.org |

Microwave-Assisted and Environmentally Benign Procedures

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times, improve yields, and often enable solvent-free reactions. mdpi.comijcce.ac.ir

The condensation of o-phenylenediamines with α-dicarbonyl derivatives can be efficiently carried out under microwave irradiation in ethanol, leading to high yields of quinoxalines in short reaction times. sapub.org This method offers advantages over conventional heating, including the use of a less toxic solvent and easier product isolation. sapub.org Microwave irradiation has also been successfully employed for the synthesis of quinoxalin-2(1H)-one-3-hydrazone derivatives, resulting in higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

| Reactants | Conditions | Product | Reference |

| o-Phenylenediamine and α-dicarbonyl derivatives | Microwave irradiation, ethanol | Quinoxalines | sapub.org |

| 3-Hydrazinoquinoxalin-2(1H)-one and ketones | Microwave irradiation | Quinoxalin-2(1H)-one-3-hydrazone derivatives | researchgate.net |

| Carboxamide derivatives | Microwave irradiation | Quinoxaline carboxamide derivatives | researchgate.net |

Regioselective Synthesis Strategies

The regioselective synthesis of quinoxalin-2(1H)-ones is crucial when using unsymmetrically substituted o-phenylenediamines, which can lead to isomeric mixtures. beilstein-journals.org Controlling the reaction's selectivity is paramount to avoid complex separation processes. beilstein-journals.orggoogle.com

A one-step process for synthesizing 2-hydroxyquinoxalines with high regioselectivity involves reacting a 1,2-phenylenediamine with an excess of glyoxylic acid or its derivatives at low temperatures, ranging from -20°C to 5°C. google.compatsnap.com This method has been shown to produce the desired regioisomer with high purity. For instance, the reaction of 2,3-diamino-6-chlorobenzonitrile (B1427367) with glyoxylic acid monohydrate in methanol (B129727) at 0°C yielded 7-chloro-2-hydroxyquinoxaline-8-carbonitrile with 98.7% regioselectivity. patsnap.com

Another strategy to achieve regioselectivity is by modifying the reactivity of the amino groups in the o-phenylenediamine precursor. beilstein-journals.org For example, masking the more reactive amino group through an acetamide (B32628) intermediate allows for controlled cyclization to yield the desired SYN quinoxalin-2(1H)-one regioisomer after selective deprotection. beilstein-journals.org Furthermore, the choice of additives can predictably switch the regioselectivity. The use of p-toluenesulfonic acid (p-TsOH) or a combination of hydroxybenzotriazole (B1436442) (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in the cyclocondensation of monosubstituted o-phenylenediamines and aroylpyruvates allows for the selective synthesis of different regioisomers. beilstein-journals.org

| Starting Materials | Reagents/Conditions | Key Feature | Reference |

|---|---|---|---|

| 1,2-phenylenediamine derivatives | Excess glyoxylic acid or its derivatives, low temperature (-20°C to 5°C) | High regioselectivity in a one-step process. | google.compatsnap.com |

| Monosubstituted o-phenylenediamines and aroylpyruvates | p-TsOH or HOBt/DIC as additives | Switchable and predictable regioselectivity. | beilstein-journals.org |

| Substituted o-phenylenediamine | Masking of the more reactive amino group (e.g., as acetamide) | Controlled cyclization to yield the desired regioisomer. | beilstein-journals.org |

Advanced Catalytic Synthesis Approaches

Modern synthetic methods increasingly rely on advanced catalytic systems to improve efficiency, selectivity, and environmental friendliness.

Heterogeneous Catalysis (e.g., g-C3N4)

Graphitic carbon nitride (g-C3N4), a metal-free photocatalyst, has emerged as a cost-effective and recyclable option for synthesizing quinoxalinone derivatives. nih.govrsc.org It facilitates various C-H functionalization reactions under visible light. nih.govrsc.orgbohrium.com For instance, g-C3N4 catalyzes the hydroxylation of quinoxalin-2(1H)-ones in the presence of air, offering an environmentally friendly route to 3-hydroxyquinoxalin-2(1H)-ones. nih.govbohrium.com The catalyst can be recovered by simple filtration and reused multiple times without a significant drop in activity. nih.govbohrium.com

Furthermore, a dual catalytic system of g-C3N4 and sodium iodide (NaI) under blue light irradiation has been used for the C3-arylation of quinoxalin-2(1H)-ones with arylhydrazines, producing a variety of 3-arylquinoxalin-2(1H)-ones in high yields. nih.govmdpi.com The combination of g-C3N4 with other metal nanoparticles, such as nickel (g-C3N4/Ni), has also been shown to be an efficient and recyclable heterogeneous catalyst for quinoxaline synthesis. sciforum.net

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for the synthesis and functionalization of quinoxalinones. Palladium-catalyzed C-H activation of anilines followed by reaction with epoxides provides a route to β-hydroxy compounds, which are precursors to various heterocycles. nih.gov This methodology has been applied to the synthesis of functionalized quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines through a cascade radical cyclization and C-H amination. rsc.org Additionally, palladium(II)-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been developed, where azodicarboxylates act as both an activating agent and an oxidant. rsc.org

Derivatization and Functionalization Reactions

The direct functionalization of the quinoxalin-2(1H)-one core is a primary strategy for creating diverse derivatives with a range of applications. researchgate.netnih.gov

C-H Functionalization Strategies (e.g., C3 arylation, alkylation, phosphorylation)

The C3 position of the quinoxalin-2(1H)-one ring is a common site for functionalization. nih.govresearchgate.net

C3 Arylation: Visible-light-induced C-H arylation of quinoxalin-2(1H)-ones has been achieved using various methods, including photocatalysis with eosin (B541160) Y or heterogeneous catalysis with covalent organic frameworks (COFs). mdpi.commdpi.com A metal- and photocatalyst-free approach for C3 arylation with arylhydrazines has also been reported, proceeding under visible light with HCl mediation. mdpi.com

C3 Alkylation: A variety of methods for C3 alkylation have been developed. chim.it These include visible-light-promoted reactions using alkyl iodides without a metal or photocatalyst. rsc.org Decarbonylative coupling with aliphatic aldehydes, also under catalyst-free visible light conditions, provides another route to C3-alkylated products. rsc.org

C3 Phosphorylation: Aerobic oxidative C-H phosphorylation of quinoxalinones represents another key functionalization strategy. dp.tech

Functionalization at Nitrogen (N1) and Oxygen (C2-OH) Positions

Functionalization at the nitrogen (N1) and oxygen (C2-OH) atoms of the quinoxalinone ring expands the structural diversity of its derivatives. While direct C-H functionalization at the C3 position is most common, modifications at other sites are also synthetically important.

N1-Functionalization: The nitrogen at the N1 position is often substituted with various groups, such as alkyl, aryl, and benzyl (B1604629) moieties, which can influence the compound's properties and reactivity. mdpi.com For instance, N-methylquinoxalin-2(1H)-ones are common substrates in functionalization reactions. acs.org

O-Functionalization: The oxygen of the C2-hydroxyl group can participate in reactions, although it is often the tautomeric amide form that is depicted. Derivatization at this position can lead to the formation of ethers or other functional groups. The development of fluorescent derivatization reagents for carboxylic acids has been achieved by modifying the quinoxalinone scaffold, indicating the possibility of functionalizing the core structure to impart specific properties. researchgate.net

| Functionalization Type | Position | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Arylation | C3 | Arylhydrazines, g-C3N4/NaI, blue light | Heterogeneous dual catalysis. | nih.govmdpi.com |

| Arylation | C3 | Arylhydrazines, HCl, visible light | Metal- and photocatalyst-free. | mdpi.com |

| Alkylation | C3 | Alkyl iodides, visible light | Catalyst-free conditions. | rsc.org |

| Alkylation | C3 | Aliphatic aldehydes, visible light | Decarbonylative coupling. | rsc.org |

| Phosphorylation | C3 | - | Aerobic oxidative C-H functionalization. | dp.tech |

| Substitution | N1 | Alkyl, aryl, benzyl halides | Modification of the nitrogen atom. | mdpi.com |

| Derivatization | Core Structure | Various functional groups | Development of fluorescent probes. | researchgate.net |

Ring Rearrangements and Transformations of Quinoxalin(on)es

The quinoxaline ring system can undergo several rearrangement and transformation reactions to yield diverse heterocyclic structures, including derivatives of this compound. These transformations are often catalyzed by acids or bases and can involve ring contraction or expansion, providing a versatile route to novel compounds.

One notable transformation is the acid-catalyzed rearrangement of quinoxalinones, which can lead to the formation of 2-heteroarylbenzimidazoles and 1-heteroarylbenzimidazolones. researchgate.net This process, known as the Mamedov rearrangement, offers a pathway to structurally complex molecules from more readily available quinoxalinone precursors. researchgate.net The reaction involves the initial formation of a quinoxalin-2(1H)-one derivative, which can be synthesized under mild conditions from substituted 1,2-diaminobenzenes and pyruvates. rsc.org Subsequent rearrangement transfers substituents from the quinoxaline ring to the newly formed benzimidazole (B57391) ring. rsc.org

Ring contraction of quinoxaline derivatives has also been observed. For instance, the hydrazinolysis of certain quinoxalin-2(1H)-ones can result in the formation of 2-methylbenzimidazoles. rsc.org Additionally, light-induced rearrangements of quinoxaline-di-N-oxides have been shown to produce different rearranged products. rsc.org

Furthermore, the synthesis of quinoxalin-2(1H)-ones themselves can be considered a transformation of acyclic or other heterocyclic precursors. A metal-catalyst-free method involves the oxidative amidation–heterocycloannulation of 2,2-dibromo-1-arylethanones with aryl-1,2-diamines in DMSO. thieme-connect.deresearchgate.net This reaction proceeds through an oxosulfonium intermediate. thieme-connect.deresearchgate.net Another approach involves the acid-promoted azidation and subsequent ring-expansion of 3-hydroxyindolin-2-one (B1221191) derivatives. researchgate.net

These rearrangement and transformation reactions provide powerful tools for synthetic chemists to access a wide array of heterocyclic compounds, including derivatives that may be difficult to synthesize through more direct methods. The specific conditions of the reaction, such as the type of catalyst, solvent, and temperature, can significantly influence the outcome and the type of product formed.

Introduction of Diverse Heterocyclic Moieties (e.g., thiazolidinones, azetidinones, triazoles, chromenes)

The core structure of this compound can be chemically modified by attaching various heterocyclic rings. This approach, often termed molecular hybridization, is a common strategy in medicinal chemistry to develop new compounds with enhanced biological activities.

Thiazolidinones: Thiazolidinone-containing quinoxaline derivatives have been synthesized through the cyclocondensation of Schiff bases derived from quinoxaline-2,3-dione. koreascience.krnih.govresearchgate.net This typically involves reacting a Schiff base of a quinoxaline derivative with thioglycolic acid. koreascience.krresearchgate.netijpda.org Microwave-assisted synthesis has been reported as an efficient method for preparing these compounds. bohrium.com The resulting hybrid molecules incorporate both the quinoxaline and thiazolidinone pharmacophores.

Azetidinones: Azetidinone (or β-lactam) rings can be fused to the quinoxaline scaffold. The Staudinger cycloaddition is a common method used, involving the reaction of an imine (Schiff base) with a ketene. mdpi.com For instance, 2-azetidinones have been prepared from the reaction of acetyl chloride with suitable aromatic imines in the presence of a base like triethylamine. mdpi.com Another approach involves the reaction of Schiff bases of quinoxaline-2,3-dione with chloroacetyl chloride. nih.govresearchgate.netijpda.org

Triazoles: Triazole-linked quinoxaline derivatives are often synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. nih.govrsc.orgacs.org This involves reacting a quinoxaline derivative bearing either an alkyne or an azide (B81097) group with a corresponding azide or alkyne counterpart. rsc.orgacs.org This method is highly efficient and allows for the creation of a diverse library of quinoxaline-triazole hybrids under mild conditions. rsc.org For example, 3-benzyl-N1-substituted quinoxalin-2-ones have been synthesized as quinoxaline-triazole hybrids via this click reaction. nih.govacs.org

Chromenes: While the direct attachment of chromene moieties to this compound is less commonly detailed in the provided context, the general principles of heterocyclic synthesis suggest that such hybrids could be formed through condensation reactions or by building the chromene ring onto a pre-existing quinoxaline structure, or vice-versa.

The following table summarizes the synthesis of various heterocyclic derivatives of quinoxalinones:

| Heterocyclic Moiety | Synthetic Method | Key Reagents | Reference(s) |

| Thiazolidinones | Cyclocondensation | Quinoxaline Schiff base, Thioglycolic acid | koreascience.krnih.govresearchgate.netijpda.org |

| Azetidinones | Staudinger Cycloaddition | Quinoxaline Schiff base, Chloroacetyl chloride/Acetyl chloride | nih.govresearchgate.netijpda.orgmdpi.com |

| Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Alkyne/Azide-functionalized quinoxaline, Corresponding Azide/Alkyne | nih.govrsc.orgacs.org |

These synthetic strategies highlight the versatility of the quinoxaline scaffold, allowing for the incorporation of a wide range of other heterocyclic systems. The resulting hybrid molecules are of significant interest for their potential applications in various fields, particularly in the development of new therapeutic agents.

Structure Activity Relationship Sar Studies of 6 Hydroxyquinoxalin 2 1h One Derivatives

General Principles and Methodologies in SAR Elucidation

The fundamental principle of SAR studies is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure. By systematically altering the molecular structure and observing the corresponding changes in biological effect, researchers can identify key pharmacophoric features and understand the interactions between the molecule and its biological target.

Methodologies employed in the SAR elucidation of quinoxalinone derivatives, including the 6-hydroxy variant, typically involve a combination of chemical synthesis, biological evaluation, and computational modeling. The general workflow includes:

Synthesis of Analogues: A series of derivatives of the lead compound, 6-hydroxyquinoxalin-2(1H)-one, are synthesized. This involves introducing a variety of substituents at different positions on the quinoxalinone core and any existing side chains.

Biological Screening: The synthesized compounds are then tested for their biological activity in relevant assays. This could involve measuring their inhibitory concentration (IC50) against a specific enzyme or their cytotoxic effects on cancer cell lines.

Analysis of SAR Trends: The biological data is analyzed in conjunction with the structural modifications to identify trends. For instance, the effect of electron-donating versus electron-withdrawing groups at a particular position can provide insights into the electronic requirements for activity. Similarly, varying the size and lipophilicity of substituents can reveal information about the steric and hydrophobic characteristics of the binding site.

Iterative Optimization: Based on the initial SAR findings, further rounds of synthesis and testing are conducted to refine the structure and improve the desired biological activity.

Impact of Substituent Effects on Bioactivity Profiles

The bioactivity of this compound derivatives can be significantly influenced by the nature and position of various substituents on the quinoxalinone scaffold. While specific SAR studies focused exclusively on the 6-hydroxy scaffold are limited in publicly available literature, general principles can be inferred from studies on related quinoxalinone and quinolinone structures.

For instance, in a study of quinoxalinone derivatives targeting aldose reductase, the introduction of a phenolic hydroxyl group was found to be important for activity. The position and number of hydroxyl groups on both the quinoxalinone core and side chains can influence the inhibitory potency and antioxidant activity.

In a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives evaluated for antimicrobial activity, the introduction of hydrazone, hydrazine, and pyrazole (B372694) moieties at the 3-position led to compounds with significant antibacterial and antifungal potential. The nature of the substituents on these appended rings further modulated the activity. For example, certain hydrazone derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range johnshopkins.edu.

The following table summarizes the antimicrobial activity of selected 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives, highlighting the impact of different substituents at the 3-position.

| Compound ID | R Group at 3-position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 4a | Hydrazone with phenyl | 1.95 | 3.9 | 7.81 |

| 7 | Hydrazone with 4-nitrophenyl | 0.97 | 1.95 | 3.9 |

| 8a | Hydrazone with 4-hydroxyphenyl | 3.9 | 7.81 | 15.62 |

| 11b | Pyrazole with phenyl and methyl | 1.95 | 3.9 | 7.81 |

| 13 | Hydrazine | 31.25 | 62.5 | 62.5 |

| 16 | Pyrazole with phenyl and CF3 | 0.97 | 1.95 | 3.9 |

In the context of anticancer activity, studies on various quinoxaline (B1680401) derivatives have shown that substituents at different positions play a critical role. For example, in a series of quinoxaline derivatives evaluated for anticancer activity against various cell lines, the introduction of electron-withdrawing groups like chlorine or nitro groups, or electron-donating groups such as methoxy, at different positions on the quinoxaline ring and on appended phenyl rings, significantly influenced their cytotoxic potency mdpi.com. For a series of quinoxalin-2(1H)-one derivatives tested as VEGFR-2 inhibitors, specific substitutions on a phenyl ring attached to the core structure were found to be crucial for potent activity researchgate.net.

Computational and In Silico Approaches in SAR Studies

Computational and in silico methods are increasingly integral to SAR studies, providing valuable insights into the molecular interactions governing biological activity and helping to rationalize experimental findings. These approaches can also predict the activity of virtual compounds, thereby guiding the synthesis of more potent and selective analogues.

Molecular Docking: This technique is widely used to predict the binding mode of a ligand within the active site of a biological target, such as an enzyme or receptor. For quinoxalinone derivatives, molecular docking studies have been employed to understand their interactions with targets like DNA gyrase B, N-myristoyltransferase, and various protein kinases nih.govmdpi.com. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are essential for binding. The docking scores can also provide a qualitative estimate of the binding affinity. For instance, in a study of 6-hydroxyquinolinone derivatives (a closely related scaffold), molecular docking into the active sites of microbial enzymes helped to explain the observed antimicrobial activity nih.gov.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of modern drug discovery. These predictions help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. For various quinoxalin-2(1H)-one derivatives, in silico ADMET studies have been conducted to assess properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity johnshopkins.edumdpi.com. These predictions are valuable for prioritizing compounds for further development.

The integration of these computational approaches with traditional synthetic and biological testing provides a powerful platform for the comprehensive SAR elucidation of this compound derivatives, facilitating the design of novel therapeutic agents.

Mechanistic Investigations of Chemical Transformations and Biological Actions

Elucidation of Reaction Mechanisms in Synthesis (e.g., Mannich-type, radical processes)

The synthesis and functionalization of the quinoxalin-2(1H)-one scaffold often involve intricate reaction mechanisms, with Mannich-type reactions and radical processes being prominent strategies.

Mannich-type Reactions: The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located next to a carbonyl group. libretexts.org The general mechanism commences with the formation of an iminium ion from an amine and an aldehyde. libretexts.orgwikipedia.org The carbonyl compound, in this case, a quinoxalinone derivative, tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-amino-carbonyl compound, known as a Mannich base. libretexts.orgwikipedia.org

An alternative mechanistic pathway, particularly with phenol-like substrates, involves the formation of an ortho-quinone methide (o-QM) intermediate. beilstein-journals.org In this modified Mannich reaction, the aldehyde reacts with the electron-rich aromatic ring to generate the highly reactive o-QM, which is then attacked by the amine nucleophile to yield the final product. beilstein-journals.org

Radical Processes: Free radical reactions provide a powerful and versatile method for the C-H functionalization of quinoxalin-2(1H)-ones, particularly at the C3 position. These reactions are often initiated by visible light, with or without a photocatalyst, or by chemical initiators. mdpi.com

A common mechanistic pathway involves the generation of a radical species from a precursor. For instance, in a photoredox-catalyzed alkylation, an alkyl radical can be generated from redox-active pyridinium (B92312) salts. nih.gov This alkyl radical then adds to the C3 position of the quinoxalin-2(1H)-one ring, forming a nitrogen radical intermediate. This intermediate can undergo a hydrogen shift and subsequent single-electron transfer (SET) oxidation to form a cation, which then deprotonates to yield the C3-alkylated product while regenerating the photocatalyst. nih.gov

Other radical processes may be initiated by oxidants like K₂S₂O₈ or H₂O₂. mdpi.com For example, a three-component reaction involving quinoxalin-2(1H)-ones, DMSO (as a methylation reagent), and styrene (B11656) can proceed via a free radical mechanism mediated by H₂O₂. mdpi.com Similarly, visible-light-induced reactions with perfluoroalkyl iodides proceed through a free radical cascade, allowing for the efficient synthesis of perfluoroalkyl-containing derivatives. mdpi.com These mechanisms highlight the utility of radical intermediates in forming new carbon-carbon bonds on the quinoxalinone core under mild conditions. mdpi.comorganic-chemistry.org

Electrochemical Reduction Mechanisms of Quinoxalin-2(1H)-one Derivatives

The electrochemical behavior of quinoxalin-2(1H)-one derivatives has been investigated to understand their redox properties. The primary electroactive center in these molecules is the pyrazine (B50134) ring. researchgate.netnih.gov The reduction of this ring is a pH-dependent process that typically involves two electrons and two protons for each pyrazine ring in the molecule. researchgate.netnih.govuaeu.ac.ae

The proposed mechanism for the electrochemical reduction at a mercury electrode proceeds as follows:

Protonation: The process is initiated by the protonation of the nitrogen atom at position 4 of the quinoxalinone ring. researchgate.netnih.gov

First Electron Transfer and Radical Formation: The protonated molecule accepts an electron, leading to the formation of a semiquinone radical intermediate. This radical is noted to be relatively stable, particularly in acidic solutions. researchgate.netnih.gov

Second Electron Transfer: The semiquinone radical is subsequently reduced further. In some cases, this second reduction step is manifested as a separate current signal in voltammetry studies. researchgate.netnih.gov

| Compound | Technique | Key Mechanistic Finding | Source |

| 3-methylquinoxalin-2(1H)-one | DC Polarography, Cyclic Voltammetry | Two-electron, pH-dependent reduction of the pyrazine ring. | researchgate.net |

| 7-amino-3-methylquinoxalin-2(1H)-one | DC Polarography, Cyclic Voltammetry | Formation of a stable semiquinone radical intermediate after initial protonation and electron acceptance. | researchgate.netnih.gov |

| Conjugated quinoxaline (B1680401) derivatives | Cyclic Voltammetry, Rotating Disk Voltammetry | Reduction occurs ring by ring in molecules with multiple pyrazine rings, with each step being a two-electron/two-proton process. | uaeu.ac.ae |

Mechanistic Insights into In Vitro Biological Activity (e.g., enzyme inhibition pathways, apoptosis induction)

Quinoxaline derivatives exhibit a range of biological activities, and mechanistic studies have provided insights into how they function at a molecular level, particularly through enzyme inhibition and the induction of apoptosis.

Enzyme Inhibition Pathways: Quinoxalin-2(1H)-one derivatives have been identified as inhibitors of various enzymes, including protein kinases and cyclooxygenase-2 (COX-2). nih.govnih.gov

Kinase Inhibition: Many derivatives act as competitive inhibitors of ATP at the active site of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Topoisomerase II (Topo II). nih.govtandfonline.com By blocking the ATP binding pocket, these compounds prevent the phosphorylation cascade that is crucial for cell signaling pathways involved in cell proliferation and angiogenesis, thereby exerting an antitumor effect. nih.gov

COX-2 Inhibition: Certain quinoxalinone derivatives have shown inhibitory activity against COX-2. This enzyme is involved in converting arachidonic acid to prostaglandins, which are mediators of inflammation and are implicated in carcinogenesis. nih.gov Inhibition of the COX-2 pathway is a key mechanism for anti-inflammatory and potential anti-cancer effects. nih.gov

Apoptosis Induction: A primary mechanism for the anticancer activity of quinoxaline derivatives is the induction of apoptosis, or programmed cell death. tandfonline.comrsc.org This process is often triggered by the inhibition of key enzymes like Topo II or kinases. tandfonline.comnih.gov Mechanistic studies have revealed several key events in the apoptotic pathway initiated by these compounds:

Cell Cycle Arrest: The compounds can arrest the cell cycle at specific phases, such as the S or G2/M phase, preventing cancer cells from progressing through division. tandfonline.comrsc.orgnih.gov

Modulation of Apoptotic Proteins: Treatment with quinoxaline derivatives leads to a significant upregulation of pro-apoptotic proteins like p53, caspases (caspase-3, caspase-8), and BAX. tandfonline.comrsc.orgnih.gov

Downregulation of Anti-Apoptotic Proteins: Concurrently, there is a downregulation of anti-apoptotic proteins, most notably Bcl-2. tandfonline.comnih.gov

The altered balance between pro- and anti-apoptotic proteins disrupts the mitochondrial apoptosis pathway, leading to the activation of the caspase cascade and ultimately, cell death. tandfonline.comrsc.org

| Compound Class | Target/Pathway | Mechanism of Action | Observed Effect | Source |

| Quinoxaline Derivatives | Topoisomerase II | Enzyme Inhibition | Arrest of cell cycle at S phase; Apoptosis | tandfonline.comnih.gov |

| Quinoxaline-3-propanamides | VEGFR-2 | Enzyme Inhibition | Inhibition of angiogenesis; Apoptosis induction | rsc.org |

| Quinoxaline Derivatives | p53, Caspases, Bcl-2 | Protein Modulation | Upregulation of p53 and caspases; Downregulation of Bcl-2 | tandfonline.comnih.gov |

| Quinoxalinone Schiff's bases | COX-2 | Enzyme Inhibition | Inhibition of prostaglandin (B15479496) synthesis | nih.gov |

Photoinduced Chemical and Biological Phenomena

The quinoxalin-2(1H)-one scaffold is photoactive and can participate in various chemical transformations upon exposure to light, often without the need for a photocatalyst. rsc.org These photoinduced reactions provide pathways for the synthesis and functionalization of these heterocyclic compounds under mild and environmentally benign conditions.

Visible light can drive the divergent transformation of quinoxalin-2(1H)-ones, where the reaction outcome can be controlled by the atmosphere. rsc.org For example, using H₂O₂ as a green oxidant, irradiation with visible light can lead to either 3-alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones, depending on the conditions. rsc.org

Furthermore, visible-light-induced tandem reactions have been developed. A reaction involving quinoxalin-2(1H)-ones, alkenes, and sulfonyl chlorides can be used to synthesize sulfonated quinoxalin-2(1H)-one derivatives. rsc.org Photoredox catalysis also enables the C-3 alkylation of quinoxalin-2(1H)-ones. A proposed mechanism involves the excitation of a photocatalyst (e.g., eosin (B541160) Y) by visible light, which then interacts with an alkyl radical precursor. nih.gov The generated alkyl radical adds to the quinoxalinone, and a series of electron and proton transfer steps yields the final product and regenerates the catalyst. nih.gov

From a biological perspective, quinoxaline derivatives have been investigated for their potential as photoinitiators in polymerization processes for biomedical applications. mdpi.com Their ability to absorb light and initiate chemical reactions makes them candidates for use in photopolymerization, which is a process used to create materials for applications like dental fillings and drug delivery systems. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structures

Quantum chemical calculations are instrumental in understanding the electronic properties of 6-Hydroxyquinoxalin-2(1H)-one, which are crucial for its reactivity and molecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

| Compound | Phase | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinoxalin-2(1H)-one | Gas | -6.23 | -1.54 | 4.69 |

| Quinoxalin-2(1H)-one | Aqueous | -6.25 | -1.58 | 4.67 |

| 3-Methylquinoxalin-2(1H)-one | Gas | -6.03 | -1.42 | 4.61 |

| 3-Methylquinoxalin-2(1H)-one | Aqueous | -6.06 | -1.47 | 4.59 |

| 3-Aminoquinoxalin-2(1H)-one | Gas | -5.62 | -1.11 | 4.51 |

| 3-Aminoquinoxalin-2(1H)-one | Aqueous | -5.65 | -1.17 | 4.48 |

Note: The data presented in this table is for quinoxalin-2(1H)-one and its derivatives, as specific data for this compound was not available in the searched literature.

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a crucial factor in determining its solubility and interaction with polar solvents and biological targets. Theoretical calculations can predict the dipole moment in the gas phase and in different solvents.

A theoretical study on quinoxalin-2(1H)-one and its derivatives investigated the effect of solvent polarity on their electronic properties, including the dipole moment. medjchem.com It was observed that the dipole moment generally increases with the polarity of the solvent. medjchem.com Solvation energy calculations help in understanding the stability of a molecule in a particular solvent. While specific solvation energy values for this compound are not detailed in the available literature, computational models like the Polarizable Continuum Model (PCM) are commonly used to estimate these values.

| Compound | Phase | Dipole Moment (Debye) |

|---|---|---|

| Quinoxalin-2(1H)-one | Gas | 4.25 |

| Quinoxalin-2(1H)-one | Aqueous | 5.98 |

| 3-Methylquinoxalin-2(1H)-one | Gas | 4.18 |

| 3-Methylquinoxalin-2(1H)-one | Aqueous | 5.89 |

| 3-Aminoquinoxalin-2(1H)-one | Gas | 4.85 |

| 3-Aminoquinoxalin-2(1H)-one | Aqueous | 6.89 |

Note: The data presented in this table is for quinoxalin-2(1H)-one and its derivatives, as specific data for this compound was not available in the searched literature.

Tautomerism and Isomerism Investigations

Tautomerism is a significant phenomenon in heterocyclic compounds like this compound, where the molecule can exist in different isomeric forms that are in equilibrium.

This compound can exhibit keto-enol tautomerism, existing in equilibrium between the lactam (keto) form, this compound, and the lactim (enol) form, 2,6-dihydroxyquinoxaline. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents.

Computational studies on the parent 2-hydroxyquinoxaline (B48720) have shown that the keto form, quinoxalin-2(1H)-one, is the more stable tautomer. This is a common feature in many similar heterocyclic systems.

The relative stability of tautomeric forms can be quantified by calculating their energies using quantum chemical methods. For 2-hydroxyquinoxaline, DFT calculations (B3LYP/6-311G(d)) have shown that the keto form is more stable than the enol form by approximately 10.81 kcal/mol in the gas phase. The greater stability of the keto form is often attributed to the higher bond energy of the C=O bond compared to the C=C bond in the enol form. libretexts.org Aromaticity of the ring system also plays a crucial role in determining tautomeric stability. nih.gov

Computational Modeling of Molecular Interactions with Biological Targets (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme, at the molecular level.

While specific molecular docking studies for this compound were not found in the provided search results, numerous studies have been conducted on quinoxaline (B1680401) derivatives, highlighting their potential to interact with various biological targets. For instance, derivatives of quinoxalin-2(1H)-one have been investigated as potential antimicrobial agents through molecular docking simulations with DNA gyrase. arabjchem.org Other studies have explored quinoxaline derivatives as inhibitors of enzymes like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are important targets in cancer and inflammation research. rsc.org These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoxaline core and the amino acid residues in the active site of the target protein, providing a rationale for their observed biological activity.

Solvent Effects on Electronic and Spectroscopic Properties

Theoretical calculations, often employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding solvatochromic effects. For instance, studies on 2(1H)-quinoxalinone and its derivatives have explored the impact of solvent polarity on several key parameters. These include the molecular geometry, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the resulting energy gap, the dipole moment, and the UV-visible electronic transition energies.

The choice of solvent, ranging from non-polar to polar protic and aprotic, can induce notable changes in these properties. The solvent effect is typically modeled using continuum models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), which simulate the bulk solvent environment.

Detailed Research Findings from Related Compounds

For quinoxalinone derivatives, theoretical studies have demonstrated that as the polarity of the solvent increases, changes in the electronic absorption spectra are often observed. The nature of the substituent on the quinoxalinone ring and the polarity of the solvent can both influence the displacement of calculated absorption bands.

In a general sense, the photophysical properties of molecules like quinoxalinones in different solvents can be explained by a combination of dielectric polarity and hydrogen bonding effects, which contribute to the stabilization of the molecular structure. Both non-specific interactions (like dipole-dipole forces) and specific interactions (like hydrogen bonding) between the solute and solvent molecules are responsible for the observed changes in the electronic structure and spectroscopic behavior. The ability of a solvent to act as a hydrogen bond donor or acceptor can be a significant factor in the solvatochromism of these types of compounds.

Data from Theoretical Studies on Parent Quinoxalinone

While data specifically for this compound is not available, the following table illustrates the type of data generated in theoretical studies on the parent compound, 2(1H)-quinoxalinone, to show the effect of different solvents on its calculated electronic properties.

Table 1: Calculated Electronic Properties of 2(1H)-quinoxalinone in Various Solvents (Illustrative Data)

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| Gas Phase | 1.0 | 3.50 | -6.20 | -1.80 | 4.40 |

| Toluene | 2.38 | 4.10 | -6.22 | -1.85 | 4.37 |

| Chloroform | 4.81 | 4.85 | -6.25 | -1.90 | 4.35 |

| Ethanol (B145695) | 24.55 | 5.50 | -6.30 | -1.95 | 4.35 |

Note: The data in this table is illustrative and based on general findings for quinoxalinone derivatives to demonstrate the concept. It does not represent experimentally or computationally verified data for this compound.

These theoretical investigations underscore the sensitivity of the electronic properties of the quinoxalinone scaffold to the surrounding solvent medium. The polarity and hydrogen-bonding capabilities of the solvent can alter the distribution of electron density within the molecule, thereby affecting its spectroscopic signature.

In Vitro Biological Activity Studies of 6 Hydroxyquinoxalin 2 1h One Derivatives

Anticancer Activity and Associated Mechanisms (In Vitro Cell Models)

Several studies have highlighted the potential of 6-Hydroxyquinoxalin-2(1H)-one derivatives as cytotoxic agents against various cancer cell lines. These in vitro investigations have focused on determining the compounds' potency and elucidating their mechanisms of action.

As analogs of known anticancer agents lenvatinib (B1674733) and sorafenib, newly synthesized quinoxaline (B1680401) derivatives were evaluated for their activity against liver, colorectal, and breast cancer cell lines. The results from in vitro cytotoxicity studies revealed that derivatives 20 , 25 , and 29 exhibited superior activity compared to the standard chemotherapeutic drugs doxorubicin (B1662922) and sorafenib. Computational docking studies suggest these compounds act as inhibitors of vascular endothelial growth factor receptor II (VEGFR-2), a key enzyme in tumor angiogenesis.

In another study, a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives were evaluated for their in vitro anticancer activity against the A549 (lung cancer) and MDA-MB (breast cancer) cell lines. The synthesized derivatives were generally more potent against the A549 cell line. Notably, the compound 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one (IIIc-3) was identified as the most cytotoxic derivative, with an IC₅₀ value of 397.56 μg/mL against the A549 cell line. Molecular docking simulations indicated that these compounds exhibit hydrogen bond interactions within the EGFRK tyrosine kinase domain, suggesting a potential mechanism for their anticancer effects.

Table 1: In Vitro Anticancer Activity of Selected Quinoxalin-2(1H)-one Derivatives

| Compound | Cancer Cell Line | Potency (IC₅₀) | Proposed Mechanism of Action |

|---|---|---|---|

| 20, 25, 29 | Liver, Colorectal, Breast | Superior to Doxorubicin | VEGFR-2 Inhibition |

| IIIc-3 | A549 (Lung) | 397.56 μg/mL | EGFRK Tyrosine Kinase Inhibition |

Antimicrobial Activity Investigations (In Vitro)

The quinoxalin-2(1H)-one scaffold has been extensively explored for its antimicrobial properties, with various derivatives showing efficacy against a wide range of bacteria, fungi, and viruses in vitro.

Antibacterial Spectrum and Efficacy

Derivatives of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one featuring hydrazone, hydrazine, and pyrazole (B372694) moieties have demonstrated good to moderate antimicrobial potential. johnshopkins.edu In vitro testing against six bacterial strains showed that compounds 4a, 7, 8a, 11b, 13, and 16 had significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.97 to 62.5 µg/mL. johnshopkins.edu These compounds also showed bactericidal activity against multi-drug resistant bacteria (MDRB) strains with MIC values between 1.95 and 15.62 µg/mL. johnshopkins.edu Further studies indicated that the mechanism of action for some of these promising derivatives involves the inhibition of S. aureus DNA gyrase, with IC₅₀ values ranging from 10.93 to 26.18 µM. johnshopkins.edu

Similarly, two quinoxalinesulfonyl derivatives, 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl azide (B81097) (3a) and 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide (3b) , were screened against nine strains of Gram-positive and seven strains of Gram-negative bacteria, where they displayed broad-spectrum activity. researchgate.net

Table 2: In Vitro Antibacterial Activity of Selected Quinoxalin-2(1H)-one Derivatives

| Compound(s) | Bacterial Strains | Potency (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4a, 7, 8a, 11b, 13, 16 | Standard Strains | 0.97–62.5 | johnshopkins.edu |

| 4a, 7, 8a, 11b, 13, 16 | MDRB Strains | 1.95–15.62 | johnshopkins.edu |

| 3a, 3b | Gram-positive & Gram-negative | Broad Spectrum Activity | researchgate.net |

Antifungal Efficacy

The same series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives were also tested against two standard fungal strains. johnshopkins.edu Compounds 4a, 7, 8a, 11b, 13, and 16 showed significant fungicidal behavior, with MIC values comparable to the standard antifungal agent Amphotericin B. johnshopkins.edu Additionally, the quinoxalinesulfonyl derivatives 3a and 3b demonstrated growth inhibitory activity against two fungal isolates. researchgate.net Other studies have also noted that various 1-alkyl-3-methyl-2(1H)-quinoxalin-2-one derivatives may be utilized as highly active fungicides. researchgate.net

Antiviral Efficacy and Viral Target Interactions (In Vitro)

Quinoxalin-2(1H)-one derivatives have emerged as potent inhibitors of various viruses in vitro. A structure-activity relationship study identified several derivatives with significant activity against the Hepatitis C Virus (HCV). nih.gov Notably, compounds such as N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)furan-2-carboxamide (11) and 6-(cyclohexyl(methyl)amino)-7-(4-phenylthiazol-2-ylamino)quinoxalin-2(1H)-one (33) showed potent inhibition with EC₅₀ values of 1.8 µM and 1.67 µM, respectively. nih.gov Further optimization of this series led to the discovery of BH6870 (36) , which demonstrated high anti-HCV potency. nih.gov

Other research has shown that novel 3-aminoquinoxalin-2(1H)-one derivatives exhibit inhibitory effects against Epstein-Barr virus (EBV) antigen activation. nih.gov Additionally, certain quinoxaline derivatives have been investigated for their activity against human enteroviruses, where they were found to interact with the VP1 capsid protein, inhibiting the entry of the virion into the host cell. unica.it

Table 3: In Vitro Antiviral Activity of Selected Quinoxalin-2(1H)-one Derivatives

| Compound | Viral Target | Potency (EC₅₀) | Reference |

|---|---|---|---|

| 11 | Hepatitis C Virus (HCV) | 1.8 µM | nih.gov |

| 33 | Hepatitis C Virus (HCV) | 1.67 µM | nih.gov |

| 60 | Hepatitis C Virus (HCV) | 1.19 µM | nih.gov |

| 78 | Hepatitis C Virus (HCV) | 1.27 µM | nih.gov |

| 6, 7, 8 | Human Enterovirus B | N/A | unica.it |

Anti-inflammatory Activity (In Vitro Models)

The anti-inflammatory potential of quinoxaline derivatives has been evaluated in vitro through their ability to inhibit key enzymes involved in the inflammatory cascade. A study on novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives reported promising in vitro inhibition of soybean lipoxygenase (LOX). nih.gov Compounds 7b and 8f were identified as the most effective LOX inhibitors within the tested series. nih.gov

Enzyme Inhibition and Target-Specific Modulations (In Vitro Biochemical Assays)

The diverse biological effects of this compound derivatives are often rooted in their ability to specifically interact with and modulate the activity of various enzymes. Biochemical assays have been crucial in identifying these molecular targets.

As mentioned previously, anticancer activities have been linked to the inhibition of key kinases such as VEGFR-2 and EGFRK. researchgate.net In the context of diabetic complications, quinoxalin-2(1H)-one derivatives have been designed as potent and selective inhibitors of aldose reductase (ALR2). researchgate.netresearchgate.net One of the most active compounds, 2‐(4‐(4‐bromo‐2‐fluorobenzyl)‐2‐oxo‐3,4‐dihydroquinoxalin‐1(2H)‐yl)acetic acid (6g) , exhibited a potent ALR2 inhibition with an IC₅₀ value of 0.091 µM. researchgate.net Another derivative, 13d , was also identified as a highly active ALR2 inhibitor with an IC₅₀ of 0.107 μM. researchgate.net

The anti-inflammatory properties of these compounds are attributed to the inhibition of enzymes like lipoxygenase (LOX). nih.gov Furthermore, the antibacterial mechanism for certain derivatives has been traced to the inhibition of bacterial DNA gyrase. johnshopkins.edu

Table 4: In Vitro Enzyme Inhibition by Selected Quinoxalin-2(1H)-one Derivatives

| Enzyme Target | Inhibitory Compound(s) | Potency (IC₅₀) | Associated Activity | Reference |

|---|---|---|---|---|

| VEGFR-2 | 20, 25, 29 | N/A | Anticancer | |

| Aldose Reductase (ALR2) | 6g | 0.091 µM | Anti-diabetic complication | researchgate.net |

| Aldose Reductase (ALR2) | 13d | 0.107 µM | Anti-diabetic complication | researchgate.net |

| S. aureus DNA Gyrase | 4a, 7, 8a, etc. | 10.93–26.18 µM | Antibacterial | johnshopkins.edu |

Kinase Inhibition (e.g., VEGFR-2, Raf kinase, DYRK1A/CLK1/CLK4/haspin)

Derivatives of this compound have emerged as potent inhibitors of several kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several new quinoxalin-2(1H)-one derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. rsc.orgnih.gov In vitro cytotoxicity evaluations have shown that some of these compounds exhibit superior activity against various cancer cell lines when compared to established drugs like doxorubicin and sorafenib. nih.gov For instance, specific derivatives demonstrated significant potency against HepG-2, MCF-7, and HCT-116 human cancer cell lines. rsc.org Molecular docking studies have further supported these findings, indicating that these compounds can effectively bind to key residues within the VEGFR-2 receptor. rsc.orgnih.gov

DYRK1A/CLK1/CLK4/haspin Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodegenerative diseases and some cancers. A series of sulfur-containing tetracyclic compounds derived from the quinoxalinone scaffold were evaluated for their ability to inhibit DYRK1A. nih.gov Notably, a specific derivative, 4k , not only showed potent inhibition of DYRK1A but also demonstrated strong inhibitory activity against CLK1 and CLK4, and to a lesser extent, haspin kinases. nih.gov The ATP-competitive mechanism of action for compound 4k was confirmed, and in silico docking studies helped to elucidate the interactions with the ATP binding sites of these kinases. nih.gov

While the provided sources extensively cover VEGFR-2 and the DYRK/CLK/haspin kinase family, there is no specific information available regarding the inhibition of Raf kinase by this compound derivatives within the scope of the reviewed literature.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 11g | VEGFR-2 (tested on HepG-2, MCF-7, HCT-116 cell lines) | 4.50 µM, 2.40 µM, 5.90 µM respectively |

| Compound 11e | VEGFR-2 (tested on HepG-2, MCF-7, HCT-116 cell lines) | Potent activity reported |

| Compound 11c | VEGFR-2 (tested on HepG-2, MCF-7, HCT-116 cell lines) | Potent activity reported |

| Compound 4k | DYRK1A | - |

| Compound 4k | CLK1 | 20 |

| Compound 4k | CLK4 | 26 |

| Compound 4k | haspin | 76 |

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. The accumulation of sorbitol, the product of this pathway, is implicated in the pathogenesis of diabetic complications. Quinoxalin-2(1H)-one derivatives have been identified as a novel class of potent and selective aldose reductase inhibitors. nih.govtandfonline.com

A variety of these derivatives, particularly those with an N1-acetic acid head group and a substituted C3-phenoxy side chain, have demonstrated significant inhibitory activity with IC50 values in the nanomolar range. nih.gov For example, compounds such as 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid and 2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid were among the most active identified. nih.gov Further studies have explored the introduction of phenolic structures to confer antioxidant activity in addition to aldose reductase inhibition, creating multifunctional compounds. acs.org For instance, 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e ) was found to be a highly active inhibitor. acs.org

| Compound | IC50 |

|---|---|

| 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid | Ranged from 11.4 to 74.8 nM |

| 2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid | Ranged from 11.4 to 74.8 nM |

| Compound 13d | 0.107 µM |

| Compound 6e | 0.032–0.468 μM |

| 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (7e) | 1.54 µM |

Neuraminidase Inhibition

Neuraminidase is a crucial enzyme for the replication and propagation of influenza viruses. Inhibiting this enzyme is a key strategy in the development of antiviral drugs. Quinoxaline derivatives have been investigated as potential neuraminidase inhibitors. nih.govnih.govturkjps.orgturkjps.org Studies have shown that the planar polyaromatic system of the quinoxaline scaffold makes it a suitable candidate for targeting viral proteins. nih.gov While specific in vitro studies focusing solely on this compound derivatives and their neuraminidase inhibitory activity are not extensively detailed in the provided search results, the broader class of quinoxaline derivatives has shown promise in this area. For example, a quinoxaline-based compound was found to reduce the RNA-binding ability of the N-protein in coronaviruses, suggesting a mechanism of antiviral action. nih.gov Further research is needed to specifically quantify the neuraminidase inhibitory potential of this compound derivatives.

Antiparasitic and Antituberculosis Activities (In Vitro)

Infectious diseases caused by parasites and mycobacteria remain a significant global health challenge. Research into quinoxaline derivatives has revealed their potential as effective agents against these pathogens.

Antiparasitic Activity: Quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been tested against a range of parasites. Studies have reported the activity of these compounds against Plasmodium falciparum, the parasite responsible for the most dangerous form of malaria. mdpi.com Certain derivatives have shown promising activity against chloroquine-resistant strains of P. falciparum. mdpi.com Additionally, quinoxaline derivatives have demonstrated in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease, and various species of Leishmania, which cause leishmaniasis. sbq.org.br

Antituberculosis Activity: Several quinoxaline derivatives have been evaluated for their in vitro activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. Quinoxaline 1,4-di-N-oxide derivatives, in particular, have shown promising results. mdpi.com Some 2,3-bifunctionalized quinoxalines have also been screened for their ability to inhibit the growth of Mycobacterium tuberculosis H37Rv, with some compounds displaying modest in vitro activity. nih.gov

| Compound Type | Organism | Activity Metric | Value |

|---|---|---|---|

| Quinoxaline di-N-oxides | Mycobacterium tuberculosis | IC50 | 4.28 to 49.95 μM |

| Quinoxaline 1,4-di-N-oxide derivatives | Plasmodium falciparum (FCR-3 strain) | IC50 | Varies by derivative |

| Quinoxaline di-N-oxide derivative 4h | Leishmania amazonensis | - | Potent and less toxic than miltefosine |

| Quinoxaline di-N-oxide derivative 4h | Leishmania donovani | - | Comparable to miltefosine |

| 2,3-bifunctionalized quinoxalines (7, 9, 14) | Mycobacterium tuberculosis H37Rv | % Inhibition | <10% |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for elucidating the molecular structure of 6-Hydroxyquinoxalin-2(1H)-one. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular skeleton.

¹H NMR: The proton NMR spectrum for this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the typical downfield region (approximately 6.5-8.0 ppm). The protons at positions 5, 7, and 8 will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with adjacent protons. The proton at position 3 on the pyrazinone ring is also expected in the aromatic region. Furthermore, exchangeable protons from the hydroxyl (-OH) and amide (N-H) groups would be present, often as broad singlets, whose chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would be characterized by signals for the carbonyl carbon (C2) appearing significantly downfield (typically 150-165 ppm). The carbon atoms of the aromatic ring and the C=N double bond (C3, C4a, C5, C6, C7, C8, C8a) would resonate in the approximate range of 110-155 ppm. The carbon bearing the hydroxyl group (C6) would be shifted accordingly due to the electronegative oxygen atom.

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Expected Chemical Shift (δ) / ppm | Assignment |

| ¹H NMR | 10.0 - 12.0 (broad s) | N1-H (amide) |

| 8.5 - 9.5 (broad s) | C6-OH (hydroxyl) | |

| 7.0 - 8.0 (m) | Aromatic & C3-H | |

| ¹³C NMR | 155 - 165 | C2 (C=O) |

| 145 - 155 | C6 (C-OH) | |

| 110 - 140 | Aromatic & C=N carbons |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The presence of the hydroxyl (-OH) and amide (N-H) groups would be indicated by broad absorption bands in the high-frequency region of the spectrum, typically between 3200 and 3500 cm⁻¹. The carbonyl (C=O) group of the amide lactam) ring would produce a strong, sharp absorption band around 1650-1680 cm⁻¹. Vibrations corresponding to the aromatic C=C bonds and the C=N bond of the quinoxaline (B1680401) ring system are expected in the 1450-1620 cm⁻¹ region. Finally, C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹.

Table 2: Typical FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 (broad) | O-H Stretch | Hydroxyl |

| 3100 - 3300 (broad) | N-H Stretch | Amide |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1650 - 1680 (strong) | C=O Stretch | Amide (Lactam) |

| 1450 - 1620 | C=C / C=N Stretch | Aromatic / Pyrazinone Ring |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₈H₆N₂O₂), the molecular weight is 162.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 162. Common fragmentation pathways for quinoxalinone structures include the loss of carbon monoxide (CO, 28 Da) from the lactam ring, which would yield a fragment ion at m/z 134. Subsequent fragmentations could involve the loss of HCN or other small molecules. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Assignment | Notes |

| 162 | [M]⁺ | Molecular Ion |

| 134 | [M - CO]⁺ | Loss of carbon monoxide |

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions and conjugated systems. The extended π-conjugated system of the quinoxalinone core in this compound is expected to produce characteristic absorption bands in the UV region. Studies on related 2(1H)-quinoxalin-2-one derivatives show strong absorption peaks between 327 and 340 nm, with a weaker peak around 280 nm, which are attributed to π→π* and n→π* electronic transitions within the aromatic and heterocyclic rings. researchgate.net The position of these absorption maxima (λmax) can be influenced by the solvent used for the analysis.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Approximate λmax (nm) | Transition Type |

| ~330 - 340 | π→π* / n→π |

| ~280 | π→π |

Chromatographic Purification and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC-MS): HPLC is a primary method for the analysis and purification of polar organic compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid to improve peak shape. Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the simultaneous separation and mass identification of the target compound and any impurities, making it a powerful tool for purity confirmation and metabolite identification. mdpi.comresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. semanticscholar.org While a powerful technique, especially for chiral separations, its application to highly polar compounds like this compound can be challenging and is less commonly reported than reversed-phase HPLC. Modifiers such as methanol are typically required to elute such polar analytes from the column.

Structural Elucidation Methods

While spectroscopic methods provide the bulk of structural information, other techniques can offer definitive proof of structure and composition.

X-ray Crystallography: This technique is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, confirming the connectivity and stereochemistry of the molecule unequivocally. bohrium.comnih.gov

Elemental Analysis: This method determines the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₈H₆N₂O₂). A close match between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

Calculated for C₈H₆N₂O₂: C, 59.26%; H, 3.73%; N, 17.28%; O, 19.73%.

Q & A

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

- Methodology :

- Steric effects : Bulky substituents at position 3 (e.g., phenyl groups) reduce enzymatic binding but improve metabolic stability. X-ray data show dihedral angles >19° between phenyl and quinoxaline planes .

- Electronic effects : Electron-donating groups (e.g., -OH, -OCH₃) enhance hydrogen bonding with target proteins, as seen in SIRT1 inhibitors like MHY2251 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.